molecular formula C19H18N2O2 B1600709 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline CAS No. 353235-63-9

4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B1600709
CAS No.: 353235-63-9
M. Wt: 306.4 g/mol
InChI Key: XGIMENIGAKFWHM-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline is a synthetic small molecule characterized by a central aniline core substituted with a 2-methoxyphenoxy group at the para position and a pyridin-3-ylmethyl moiety attached to the nitrogen atom (Figure 1).

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-22-18-6-2-3-7-19(18)23-17-10-8-16(9-11-17)21-14-15-5-4-12-20-13-15/h2-13,21H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIMENIGAKFWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451046
Record name 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353235-63-9
Record name 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the 2-methoxyphenoxy Aniline Core

The key intermediate, 2-(3-methoxyphenoxy)aniline , is typically prepared via catalytic hydrogenation of the corresponding nitro-diphenyl ether precursor. This method is well-documented and yields high purity amine intermediates suitable for further functionalization.

General Procedure for 2-(3-methoxyphenoxy)aniline Synthesis:

Step Reagents/Conditions Description Yield
1 2-nitrodiphenyl ether + 10% Pd/C Dissolved in ethyl acetate, hydrogenated at 30 psi H2, room temperature, 1–5 h 98%
2 Filtration and solvent removal Removal of catalyst and volatiles under reduced pressure Direct use in next step
  • The nitro precursor is dissolved in ethyl acetate and subjected to catalytic hydrogenation using 10% palladium on activated carbon or 5% platinum on carbon as catalysts.
  • Hydrogenation is carried out under mild conditions (room temperature, 30 psi hydrogen pressure) for 1 to 5 hours.
  • The resulting amine is obtained in high yield (up to 98%) and often used directly in subsequent reactions without further purification.

The introduction of the pyridin-3-ylmethyl group onto the aniline nitrogen is typically achieved through N-alkylation or reductive amination methods. Literature reveals that similar N-(pyridinylmethyl)aniline derivatives are synthesized by reacting the aniline with pyridinylmethyl halides or aldehydes under controlled conditions.

Typical N-Alkylation Procedure:

Step Reagents/Conditions Description Yield/Notes
1 4-(2-methoxyphenoxy)aniline + pyridin-3-ylmethyl halide or aldehyde Reaction in polar aprotic solvent (e.g., DMF or MeCN) with base (Et3N or similar) Moderate to high yields reported in similar systems
2 Stirring under inert atmosphere or O2 (if oxidation needed) Reaction times vary from several hours to overnight Purification by column chromatography
  • In some protocols, copper(II) triflate catalysts and oxygen atmosphere have been employed to facilitate oxidative coupling in related pyridinylmethyl aniline derivatives, indicating potential for mild catalytic N-alkylation.
  • The reaction mixture is typically purified by silica gel chromatography to isolate the desired N-substituted product.

Integrated Synthetic Route for 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline

Combining the above steps, a plausible synthetic route involves:

Research Findings and Reaction Optimization

While direct literature on the exact compound is limited, related studies provide insights into reaction optimization:

  • Catalysts and Conditions:

    • Palladium on carbon (10% Pd/C) is effective for hydrogenation of nitro precursors to amines with yields up to 98%.
    • Copper(II) triflate with nitrogen-based ligands under oxygen atmosphere enables efficient N-alkylation/oxidative coupling in pyridinylmethyl anilines at room temperature over 24 hours.
  • Solvent Effects:

    • Ethyl acetate is suitable for hydrogenation steps.
    • Polar aprotic solvents such as DMF or MeCN are preferred for N-alkylation reactions.
  • Temperature and Time:

    • Hydrogenation at room temperature for 1–5 hours.
    • N-alkylation reactions typically require stirring for 12–24 hours at room temperature or slightly elevated temperatures.
  • Purification:

    • Products are isolated by filtration after hydrogenation or by column chromatography after N-alkylation.
    • Crystallization from ethanol or ethyl acetate is commonly used for final product purification.

Summary Table of Preparation Methods

Step Method/Conditions Catalyst/Reagents Yield (%) Notes
2-(3-methoxyphenoxy)aniline synthesis Catalytic hydrogenation of nitro precursor 10% Pd/C, ethyl acetate, 30 psi H2, RT, 2 h 98 Direct use in next step
N-(pyridin-3-ylmethyl) substitution N-alkylation or oxidative coupling Pyridin-3-ylmethyl halide or aldehyde, Cu(OTf)2, Et3N, O2, DMF/MeCN, RT, 24 h 50–70* Purification by silica gel chromatography

*Yield range inferred from similar pyridinylmethyl aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug discovery due to its ability to interact with various biological targets. Its structural characteristics allow it to serve as a lead compound for developing new pharmaceuticals aimed at treating diseases such as cancer and neurological disorders.

Case Study:
A study highlighted the compound's potential as a D3 dopamine receptor agonist, demonstrating that analogs containing similar moieties exhibited enhanced receptor binding affinity and selectivity, which could lead to novel treatments for psychiatric disorders .

Biological Research

In biological contexts, 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline is utilized in enzyme inhibition studies and receptor binding assays. Its structural similarity to natural ligands makes it a valuable tool in understanding molecular interactions within biological systems.

Case Study:
Research involving covalent ligands targeting specific proteins has shown that compounds with similar structures can effectively modulate protein activity, providing insights into therapeutic strategies for diseases driven by dysregulated protein functions .

Industrial Applications

In industry, this compound is leveraged for manufacturing advanced materials, including polymers and coatings. Its unique properties enhance the performance characteristics of these materials, making them suitable for specialized applications.

Table 1: Summary of Applications

Field Application Example/Case Study
Medicinal ChemistryDrug developmentD3 dopamine receptor agonists with enhanced binding properties
Biological ResearchEnzyme inhibitors and receptor assaysStudies on covalent ligands targeting MYC protein
Industrial ChemistryProduction of advanced materialsUse in polymers and coatings for enhanced performance

Mechanism of Action

The mechanism by which 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected N-(Pyridin-3-ylmethyl)aniline Derivatives

Compound Name Substituent(s) on Aniline Core Key Functional Groups Molecular Weight (g/mol) Notable Activity/Properties Reference IDs
This compound 2-Methoxyphenoxy Ether, pyridinylmethyl 306.36 Supplier-listed (AKOS016013887)
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d) 5-Phenyl-1,2,4-oxadiazole Oxadiazole, pyridinylmethyl 330.35 Potent anti-ZIKV activity (EC₅₀ = 1.2 µM)
2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f) Nitro, 4-(phenylsulfonyl)piperazin-1-yl Sulfonyl, piperazine, nitro 454.1 LCMS purity >98%, retention time 2.289 min
2,4-Dinitro-N-(pyridin-3-ylmethyl)aniline 2,4-Dinitro Nitro (×2) 274.22 Tubulin binding (antiparasitic/antitumor)
4-Methoxy-N-(pyridin-3-ylmethyl)aniline 4-Methoxy Methoxy 214.27 Simplified analog (reference standard)

Key Observations

Physicochemical Properties

  • Retention Time and Purity : LCMS data for 9f (retention time 2.289 min, purity >98%) and 9g (2.637 min, 8% purity) highlight the influence of substituents on chromatographic behavior, critical for analytical method development .
  • Hydrogen Bonding : The pyridin-3-ylmethyl group in the target compound and analogs (e.g., 4 in ) can form hydrophobic interactions and a hydrogen bond with protein residues (e.g., Pro374 in LTA4H), enhancing binding affinity .

Structure-Activity Relationship (SAR) Trends

Pyridin-3-ylmethyl Substitution : This moiety is conserved across analogs, suggesting its critical role in target engagement. For instance, benzyl substitution on the aniline nitrogen in 5d improved antiviral potency, but pyridinylmethyl may offer better solubility due to the nitrogen’s lone pair .

Electron-Donating vs. Withdrawing Groups: Electron-withdrawing groups (e.g., nitro, oxadiazole) enhance reactivity and target binding in antiviral/toxicological contexts, while electron-donating groups (e.g., methoxy, phenoxy) may improve metabolic stability .

Biological Activity

4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline is a compound with significant potential in medicinal chemistry, particularly as an enzyme inhibitor and in drug design. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique combination of functional groups that contribute to its biological activity. The structural components include:

  • 2-Methoxyphenoxy group : Known for its role in enhancing lipophilicity and receptor binding.
  • Pyridin-3-ylmethyl group : Implicated in various biochemical interactions, particularly with enzymes.

This compound primarily acts by binding to specific molecular targets, modulating their activity. This interaction can lead to inhibition of various enzymes or receptors involved in disease pathways. Notably, it has shown activity against c-Met kinase, which is crucial in cancer signaling pathways.

Biological Activity Overview

The biological activities associated with this compound include:

  • Enzyme Inhibition : It has demonstrated potential in inhibiting key enzymes, making it a candidate for therapeutic development.
  • Antiproliferative Effects : Studies indicate that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines.

Antiproliferative Activity

In a study evaluating various derivatives of similar compounds, it was found that certain analogs exhibited significant antiproliferative effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. Some derivatives showed selective action towards glioblastoma and melanoma cells while maintaining low toxicity to normal cells .

Inhibition of c-Met Kinase

Quantitative structure-activity relationship (QSAR) models predict that modifications to the this compound structure could enhance its inhibitory activity against c-Met kinase. This kinase is often implicated in tumor growth and metastasis, making this compound a promising candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
4-(4-Methoxyphenoxy)anilineModerate antiproliferativeLacks pyridine moiety
4-(2-Methoxyphenoxy)anilineSignificant enzyme inhibitionEnhanced receptor binding
N-(Pyridin-3-ylmethyl)anilineLow activityLimited structural diversity

The table illustrates how the presence of specific functional groups influences the biological activity of these compounds.

Q & A

Q. Methodological Answer :

  • Mitotic arrest assays : Use fluorescence microscopy with tubulin-specific dyes (e.g., FITC-labeled anti-α-tubulin antibodies) to visualize microtubule destabilization.
  • Cytotoxicity profiling : Compare IC50 values across cell lines (e.g., HeLa, MCF-7) with varying tubulin isoform expression.
  • Enzyme inhibition assays : Measure GTPase activity of purified tubulin to assess direct interaction .

Basic: What analytical techniques confirm the absence of toxic byproducts in synthesized batches?

Q. Methodological Answer :

  • LCMS-HRMS : Identifies impurities via exact mass matching (e.g., detecting residual amines or unreacted intermediates).
  • Elemental analysis : Validates stoichiometric ratios of C, H, N.
  • TLC with UV/iodine staining : Screens for polar/non-polar contaminants .

Advanced: How is metabolic stability assessed for this compound in preclinical studies?

Q. Methodological Answer :

  • Liver microsome assays : Incubate the compound with human or rodent microsomes, then quantify parent compound degradation via LCMS.
  • CYP450 inhibition screening : Use fluorogenic substrates to identify metabolic pathways (e.g., CYP3A4/2D6).
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2) and clearance rates in animal models .

Advanced: What computational methods predict the compound’s interaction with α-tubulin?

Q. Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model binding to α-tubulin’s dinitroaniline site (PDB: 1SA0). Focus on hydrogen bonding with residues like Asp251 and hydrophobic interactions with Val318.
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).
  • Free energy calculations : MM-PBSA/GBSA methods estimate ΔG of binding .

Basic: How are selectivity profiles determined against off-target kinases or receptors?

Q. Methodological Answer :

  • Kinase panel screens : Test at 10 µM against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
  • Receptor binding assays : Radioligand displacement (e.g., [3H]colchicine for tubulin vs. [3H]ryanodine for calcium channels).
  • CRISPR-Cas9 knockout models : Validate target specificity in cells lacking α-tubulin isoforms .

Advanced: What challenges arise in crystallizing this compound for X-ray studies?

Q. Methodological Answer :

  • Flexible side chains : The pyridinylmethyl and methoxyphenoxy groups hinder lattice formation. Use seeding or co-crystallization with tubulin.
  • Solvent selection : Screen 500+ conditions (e.g., PEGs, salts) using high-throughput robotics.
  • Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline

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